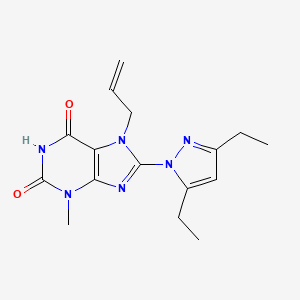

8-(3,5-Diethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 8-(3,5-Diethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione is a derivative of purine, which is a significant class of heterocyclic aromatic organic compounds. Purine derivatives have been extensively studied due to their wide range of biological activities and their presence in DNA and RNA as fundamental building blocks. The specific structure of this compound suggests potential biological activity, which could be explored in various pharmacological contexts.

Synthesis Analysis

The synthesis of related purine derivatives has been reported in the literature. For instance, a series of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-aminopropyl)-3,7-dihydropurine-2,6-diones were synthesized and tested for their cardiovascular activities . Although the exact synthesis of 8-(3,5-Diethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione is not detailed in the provided papers, similar synthetic routes could be inferred. Typically, such compounds are synthesized through a series of reactions involving alkylation, amination, and condensation steps, with careful control of reaction conditions to ensure the correct substitution pattern on the purine ring system.

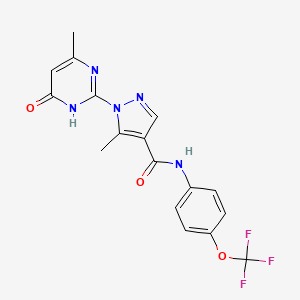

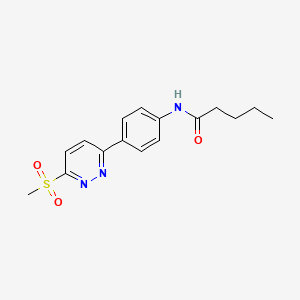

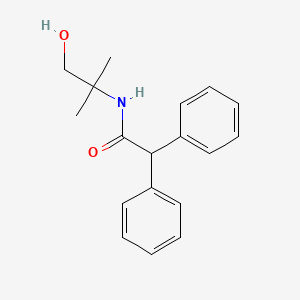

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial in determining their biological activity. The presence of various substituents can significantly affect the molecule's interaction with biological targets. For example, the 8-alkylamino group and the 7-(2-hydroxy-3-aminopropyl) substituent have been shown to confer cardiovascular activity in related compounds . The specific substituents in 8-(3,5-Diethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione, such as the 3,5-diethylpyrazolyl and prop-2-enyl groups, would likely influence its binding affinity and selectivity towards biological receptors.

Chemical Reactions Analysis

The reactivity of purine derivatives can be influenced by the nature of their substituents. The provided papers do not directly discuss the chemical reactions of 8-(3,5-Diethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione, but related compounds have been shown to undergo reactions with various reagents such as ketones, anhydrides, benzoyl chloride, and hydrazine . These reactions are typically used to further modify the purine core or to introduce additional functional groups that can enhance the compound's biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives like solubility, melting point, and stability are influenced by their molecular structure. The presence of different substituents can affect these properties, which in turn can impact the compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. The specific properties of 8-(3,5-Diethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione would need to be determined experimentally, as they are not provided in the current data set. However, techniques such as IR, 1H NMR, and mass spectrometry are commonly used to characterize such compounds .

Wissenschaftliche Forschungsanwendungen

Cycloaddition Reactions

- Study on Cycloadditions with Related Compounds : A study by Medio‐Simón, Laviada, and Seqúlveda-Arques (1990) explored the cycloaddition reactions of 1-Phenyl-5-vinylpyrazole, a compound structurally similar to the one . This research highlights the potential of these compounds in cycloaddition reactions, a key process in synthetic chemistry (Medio‐Simón, Laviada, & Seqúlveda-Arques, 1990).

Antibacterial Activities

- Multicomponent Synthesis with Antibacterial Activity : Frolova et al. (2011) discovered a multicomponent reaction involving 3-aminopyrazol-5-ones, leading to the formation of novel heterocyclic scaffolds with notable antibacterial activities. This suggests the potential use of similar compounds in developing new antibacterial agents (Frolova et al., 2011).

Antitumor Activity

- Synthesis and Antitumor Activity of Pyrazolotriazine Derivatives : A study by Atta-Allah et al. (2017) focused on synthesizing new pyrazolotriazine derivatives, demonstrating their potential in antitumor applications. This research implies the potential of related compounds in cancer treatment (Atta-Allah et al., 2017).

Synthetic Studies for Antibacterial Properties

- Alkoxy Isoindole-1,3-diones and Tetra-azabenzo(f)azulenes : Ahmed et al. (2006) conducted synthetic studies leading to compounds with screened antibacterial properties, suggesting the potential of similar compounds in antimicrobial applications (Ahmed et al., 2006).

Pyrazine Chemistry

- Thermal Eliminations from Di-hydropyrazines : Research by Blake, Porter, and Sammes (1972) on the thermal eliminations from di-hydropyrazines indicates potential applications in chemical synthesis and transformations (Blake, Porter, & Sammes, 1972).

Anticancer Activity

- Substituted Benzimidazoles Synthesis : El-Naem et al. (2003) synthesized a series of compounds with anticancer activity, highlighting the potential of structurally related compounds in cancer therapy (El-Naem, El‐Nzhawy, El-Diwani, & Abdel Hamid, 2003).

Herbicide Dissipation Kinetics

- Herbicides in Soil : Baer and Calvet (1999) studied the dissipation kinetics of soil-applied herbicides, indicating the relevance of related compounds in agricultural chemistry (Baer & Calvet, 1999).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

8-(3,5-diethylpyrazol-1-yl)-3-methyl-7-prop-2-enylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O2/c1-5-8-21-12-13(20(4)16(24)18-14(12)23)17-15(21)22-11(7-3)9-10(6-2)19-22/h5,9H,1,6-8H2,2-4H3,(H,18,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTJGHAUUADNNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1C2=NC3=C(N2CC=C)C(=O)NC(=O)N3C)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(3,5-Diethylpyrazol-1-yl)-3-methyl-7-prop-2-enylpurine-2,6-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)cyclobutanecarboxamide;hydrochloride](/img/structure/B2541414.png)

![3-(5-bromothiophen-2-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2541419.png)

![Tert-butyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2541420.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2541431.png)